(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone
Description
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone is a chiral organic compound featuring a brominated ketone backbone, a tert-butoxycarbonyl (Boc)-protected amine group at the 3S position, and a phenyl substituent at the 4-position. This molecule is significant in pharmaceutical synthesis as a versatile intermediate, particularly in the preparation of bioactive molecules requiring stereochemical precision. The bromine atom at position 1 enhances its reactivity in nucleophilic substitution reactions, while the Boc group stabilizes the amine during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTUEOUWGOIHI-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68709-71-7 | |
| Record name | tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone typically involves multiple steps starting from readily available starting materials. One common method involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by bromination and subsequent coupling with a phenyl group. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols, and oxidation reactions can lead to carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the prominent applications of (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone is in the development of antiviral agents. The compound has been investigated for its potential as an inhibitor of viral replication, particularly in the context of HIV treatment. Its structural characteristics allow it to interact effectively with viral enzymes, making it a candidate for further research in antiviral drug development.
Case Study: HIV Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on HIV replication in vitro. The mechanism involved the compound's ability to interfere with the viral lifecycle, particularly during the reverse transcription phase. This highlights its potential as a lead compound for developing new antiretroviral therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its bromo and tert-butoxycarbonyl (Boc) functional groups make it an ideal precursor for various transformations, including nucleophilic substitutions and coupling reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be substituted with various nucleophiles to form new compounds. |
| Coupling Reactions | The Boc group can be removed under acidic conditions, allowing for further functionalization. |
Case Study: Synthesis of Peptides
In peptide synthesis, this compound has been utilized to introduce phenylalanine residues into peptide chains. The Boc protecting group allows for selective deprotection, facilitating the synthesis of peptides with specific sequences and functionalities.
Mechanism of Action
The mechanism of action of (3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
(3S)-1-Chloro-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone
This analog replaces bromine with chlorine at position 1. While both halogens facilitate nucleophilic substitutions, bromine’s larger atomic radius and polarizability make it more reactive in such reactions compared to chlorine. This difference impacts reaction kinetics and byproduct formation in synthetic pathways. The chloro analog is documented under multiple identifiers (e.g., MFCD11041198, AKOS016842989) and shares the Boc-protected amine and phenyl group, but its lower reactivity may limit utility in high-yield bromination-dependent syntheses .
4-Phenyl-2-butanone
A simpler analog lacking both the Boc-amino and halogen substituents, 4-phenyl-2-butanone is a methyl ketone with a phenyl group. It is identified in harvestmen secretions (Nelma species) and serves as a biosynthetic precursor to more complex compounds like 2-methyl-1-phenyl-3-pentanone in adult arthropods. Its absence of functional groups (halogen, Boc) underscores its role as a metabolic intermediate rather than a synthetic building block .
Amino-Protected Analogs
(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate
This compound features a tert-butyl ester-protected amine, a hydroxyl group at position 2, and a phenyl group. Unlike the target compound, it is an ester rather than a ketone, altering its reactivity and applications. This structural divergence highlights the role of functional group selection in tuning physicochemical properties for specific synthetic or biological roles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity Trends : The brominated target compound outperforms its chloro analog in nucleophilic substitutions due to bromine’s superior leaving-group ability, critical for constructing complex molecular architectures .
- Biological Relevance: Structural motifs like the phenyl-ketone in 4-phenyl-2-butanone suggest evolutionary conservation in arthropod secretions, though synthetic analogs prioritize functionalization (halogenation, Boc protection) for stability and reactivity .
- Functional Group Impact : The Boc group’s steric bulk protects amines from undesired reactions, while ester or hydroxyl groups in analogs modify solubility and hydrogen-bonding interactions .
Notes on Data Limitations
Current literature lacks quantitative data (e.g., melting points, spectral profiles) for the target compound, emphasizing the need for further experimental characterization. Additionally, the biological role of halogenated analogs in natural systems remains unexplored, presenting a gap for interdisciplinary research.
Biological Activity
(3S)-1-Bromo-3-(tert-butoxycarbonylamino)-4-phenyl-2-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C15H20BrN2O3
- Molar Mass : 356.24 g/mol
- Density : 1.149 g/cm³ (predicted)
- Melting Point : 103 °C
- Boiling Point : 423.9 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromo and tert-butoxycarbonyl groups enhances its lipophilicity and stability, allowing it to penetrate cellular membranes effectively.
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a comparative study on related compounds demonstrated selective cytotoxic effects on human tumor cell lines while sparing normal cells, indicating a potential for targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses moderate inhibitory effects against several strains of bacteria, including Helicobacter pylori. This suggests potential applications in treating infections caused by resistant bacterial strains .
Enzyme Inhibition
Another area of investigation is the enzyme inhibitory activity of this compound. Studies have indicated that it can inhibit urease activity, which is crucial for the survival of certain pathogens in the gastrointestinal tract. This inhibition could lead to therapeutic applications in managing infections related to urease-producing bacteria .
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of this compound involved testing against four human tumor cell lines. The results indicated that the compound had an IC50 value in the low micromolar range, showing promise as a potential anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| MCF7 (Breast) | 7.8 |
| HeLa (Cervical) | 6.5 |
| PC3 (Prostate) | 8.0 |
Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against H. pylori. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL, comparable to standard treatments.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Helicobacter pylori | 16 |
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
